molecular formula C8H4BrF3N2O B567835 6-Bromo-5-(trifluoromethoxy)-1H-indazole CAS No. 1374651-78-1

6-Bromo-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B567835
CAS No.: 1374651-78-1
M. Wt: 281.032
InChI Key: XWGFFCNWBMBDHZ-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of bromine and trifluoromethoxy groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethoxy)-1H-indazole typically involves the bromination of 5-(trifluoromethoxy)-1H-indazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and trifluoromethoxy groups.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-Bromo-5-(trifluoromethoxy)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethoxy)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methyl-2-(trifluoromethoxy)-3-pyridinesulfonamide
  • 6-Bromo-5-hydroxy-1H-indole-3-carboxylate

Uniqueness

6-Bromo-5-(trifluoromethoxy)-1H-indazole is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group is known for its electron-withdrawing effects, which can influence the compound’s reactivity and stability. Additionally, the indazole core structure is a versatile scaffold in medicinal chemistry, making this compound valuable for drug discovery efforts.

Properties

IUPAC Name

6-bromo-5-(trifluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-5-2-6-4(3-13-14-6)1-7(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGFFCNWBMBDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267675
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-78-1
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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